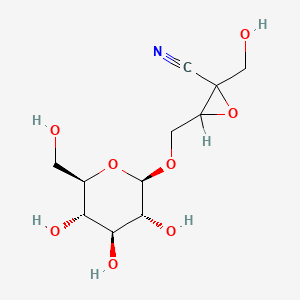
Sarmentosin epoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sarmentosin epoxide is a glycoside.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Sarmentosin epoxide, identified in plants like Piper sarmentosum, shows significant potential in antioxidant activity. Hussain et al. (2010) conducted a study using ethanol extracts of fruit and leaves of Piper sarmentosum in a rat model. Their findings indicate that these extracts, which include compounds like sarmentosin, exhibit significant in vivo antioxidant activity. This is vital in combating diseases involving free radicals (Hussain et al., 2010).
Plant Defense and Insect Interaction
Sarmentosin epoxide also plays a role in the interaction between plants and insects. Bjarnholt et al. (2012) found that sarmentosin is sequestered from food plants by certain butterfly species, suggesting a role in plant defense and insect herbivory. This discovery adds to our understanding of ecological interactions and chemical defense mechanisms in nature (Bjarnholt et al., 2012).
Herbicidal Properties
Research by Feng et al. (2019) demonstrates the herbicidal potential of sarmentosin epoxide. They found that compounds isolated from Piper sarmentosum, including sarmentosin, show effective herbicidal activity. This opens avenues for developing natural, plant-derived herbicides (Feng et al., 2019).
Enzyme Inhibition
Kim et al. (2016) investigated compounds from Glycosmis stenocarpa for inhibiting soluble epoxide hydrolase (sEH), an enzyme implicated in various diseases. Sarmentosin epoxide-related compounds showed significant inhibitory activity, highlighting its potential in medicinal chemistry (Kim et al., 2016).
Pharmacokinetics
Hussain et al. (2011) examined the pharmacokinetics of ethanol extract of Piper sarmentosum in rats. They quantified compounds like sarmentosin and found varying bioavailability, important for understanding the therapeutic potential and safety of plant-based medicines (Hussain et al., 2011).
Epoxidation in Chemical Industry
Kamata et al. (2003) focused on the epoxidation of olefins, a significant process in industrial chemistry. While not directly studying sarmentosin epoxide, this research contributes to understanding the broader context of epoxide utility in chemical synthesis (Kamata et al., 2003).
Eigenschaften
CAS-Nummer |
81907-02-0 |
|---|---|
Produktname |
Sarmentosin epoxide |
Molekularformel |
C11H17NO8 |
Molekulargewicht |
291.25 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxirane-2-carbonitrile |
InChI |
InChI=1S/C11H17NO8/c12-3-11(4-14)6(20-11)2-18-10-9(17)8(16)7(15)5(1-13)19-10/h5-10,13-17H,1-2,4H2/t5-,6?,7-,8+,9-,10-,11?/m1/s1 |
InChI-Schlüssel |
MGWCXJDKHMCXRL-YMGPVYFXSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC2C(O2)(CO)C#N)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OCC2C(O2)(CO)C#N)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OCC2C(O2)(CO)C#N)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



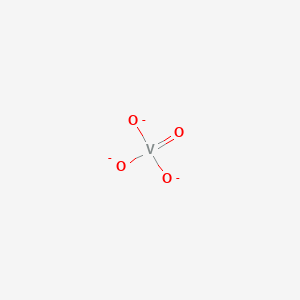
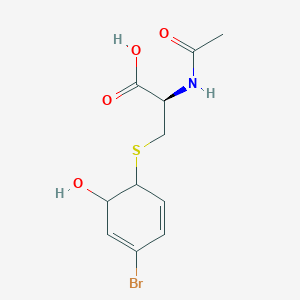
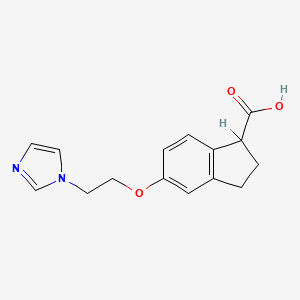
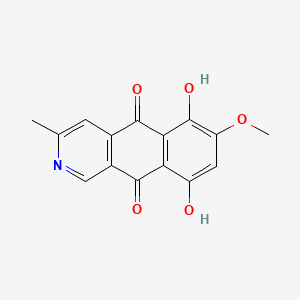

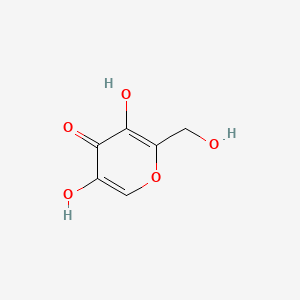

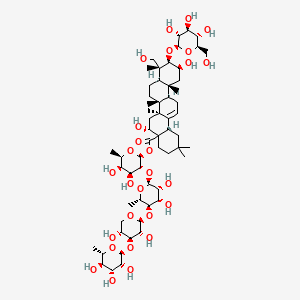
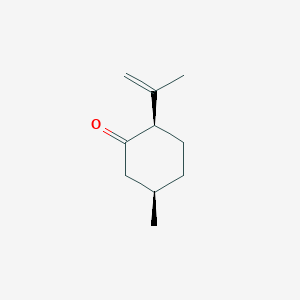


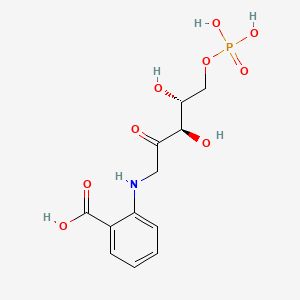
![8-[2-((2S)-4-Hydroxy-1-{[5-(hydroxymethyl)-6-methoxy-2-naphthyl]methyl}-6-oxopiperidin-2-YL)ethyl]-3,7-dimethyl-1,2,3,7,8,8A-hexahydronaphthalen-1-YL 2-methylbutanoate](/img/structure/B1200967.png)
